2,5-Dichloro-3-methylthiophenol
Overview
Description
2,5-Dichloro-3-methylthiophenol is a chemical compound with the molecular formula C5H4Cl2S and a molecular weight of 167.06 . It appears as a light orange to yellow to green clear liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring has two chlorine atoms and one methyl group attached to it .Physical and Chemical Properties Analysis
This compound has a boiling point of 185 °C, a flash point of 77 °C, and a density of 1.37 . Its refractive index is 1.55 . It is heat sensitive and should be stored at 2 - 8 °C .Scientific Research Applications
Chemical Reactions and Synthesis
- 2,5-Dichloro-3-methylthiophenol is involved in complex chemical reactions such as the synthesis of arsoles, demonstrating its utility in organometallic chemistry (Märkl & Hauptmann, 1983).
- It serves as a key intermediate in the selective substitution of thiophenes, highlighting its role in targeted chemical synthesis (Smith & Barratt, 2007).
- This compound is used in the preparation of pharmaceuticals and agrochemicals, emphasizing its importance in these industries (Yang, 2010).
Material Science and Polymer Chemistry
- The compound is significant in the electrochemically induced substitution of polymers like polythiophenes, indicating its relevance in material science and polymer chemistry (Qi, Rees, & Pickup, 1996).
- It is involved in the synthesis of thiourea derivatives with potential applications in antibacterial and antipathogenic activities, showcasing its role in medicinal chemistry and material science (Limban, Marutescu, & Chifiriuc, 2011).
Corrosion Inhibition
- This compound derivatives are used in studying corrosion inhibition of metals, particularly in acidic media, indicating its application in industrial chemistry (Lagrenée et al., 2002).
Synthesis of Novel Heterocycles
- The chemistry of this compound is utilized in the synthesis of novel heterocycles, underlining its utility in organic synthesis and drug development (El-Shaieb, 2007).
Electrochemical Applications
- This compound is significant in the electrochemical behavior studies of conducting polymers, contributing to advancements in electrochemistry and materials science (Czerwiński, Zimmer, Pham, Amer, Schrader, & Mark, 1985).
Agricultural and Herbicidal Applications
- Derivatives of this compound are explored for their potential as herbicides, indicating its applicability in agriculture (Hwang et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-3-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYHDNGCRSLDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289205 | |
Record name | Benzenethiol, 2,5-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804896-97-6 | |
Record name | Benzenethiol, 2,5-dichloro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804896-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 2,5-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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